Target Selectivity: Absent 5-LOX Inhibition Differentiates from Anti-Inflammatory Urea Analogs
This compound demonstrates no significant inhibition of 5-lipoxygenase (5-LOX) when tested at a high concentration of 100 µM in a rat basophilic leukemia (RBL-1) cell assay [1]. This clearly differentiates it from established 5-LOX inhibitors, such as nordihydroguaiaretic acid (NDGA), which exhibits an IC50 of 200 nM in comparable assays . For researchers seeking to avoid modulating the 5-LOX pathway while investigating other targets within the inflammatory cascade or FPRL1 agonism, this compound offers a defined negative baseline, eliminating a common off-target effect of many urea-based anti-inflammatory scaffolds.
| Evidence Dimension | Inhibition of 5-Lipoxygenase (5-LOX) enzyme activity |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA) – IC50: 0.2 µM (200 nM) |
| Quantified Difference | Target compound is >500-fold less potent than the comparator at the screening concentration, indicating functional inactivity against this target. |
| Conditions | Target compound: RBL-1 cell assay at 100 µM [1]. Comparator: Selective LOX inhibition assay . |
Why This Matters
This inactivity directly informs target engagement panels; the compound will not confound results by inhibiting 5-LOX, a key enzyme in leukotriene synthesis, making it a selective tool for pathways where 5-LOX activity is a confounding variable.
- [1] ChEMBL Assay CHEMBL620010. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
